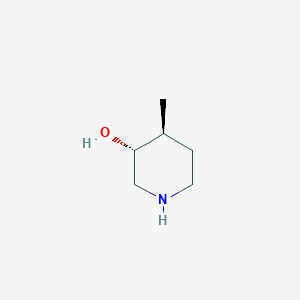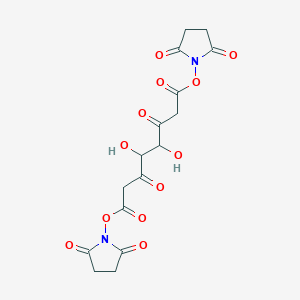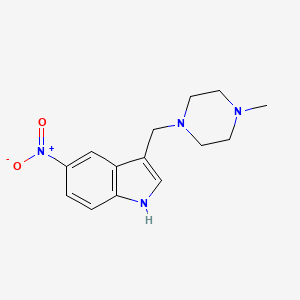![molecular formula C10H16ClNO2 B8023513 Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride](/img/structure/B8023513.png)
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride typically involves the construction of the pyrrole ring, which is a key structural component of the compound. One common method for synthesizing pyrroles is through the reaction of aromatic amines with hexane-2,5-dione. This reaction can be catalyzed by various organocatalysts, such as squaric acid, under specific conditions like 60°C for 5 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions that allow for the efficient construction of the pyrrole ring. These methods are advantageous due to their synthetic efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, bismuth nitrate pentahydrate for catalytic purposes, and various aromatic amines . Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of hexane-2,5-dione with aromatic amines can produce N-substituted pyrroles .
Scientific Research Applications
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties
Mechanism of Action
The mechanism of action of Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring structure allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride can be compared with other similar compounds, such as:
Pyrrole: A simpler heterocyclic compound with a similar ring structure.
Indole: Another heterocyclic compound with a fused benzene ring, known for its biological activities.
Furan: A heterocyclic compound with an oxygen atom in the ring, used in various chemical applications.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications across multiple fields.
Properties
IUPAC Name |
ethyl 1,2,3,3a,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h3,8-9,11H,2,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOUNVPLRNJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CNCC2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8023434.png)
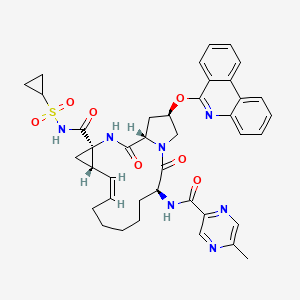
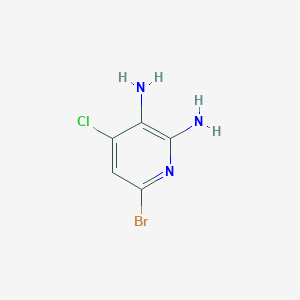
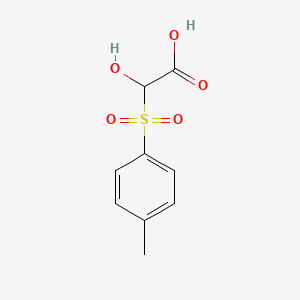
![[(2R)-2,3-bis(hexadecanoyloxy)propoxy][(2-hydroxyethyl)amino]phosphinic acid](/img/structure/B8023477.png)
![N,N'-Diphenyl-N,N'-bis[4'-(diphenylamino)biphenyl-4-yl]benzidine](/img/structure/B8023482.png)

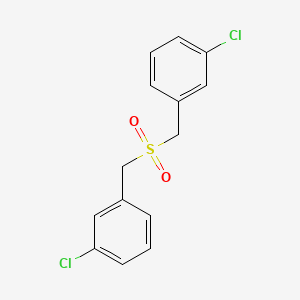
![Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8023497.png)
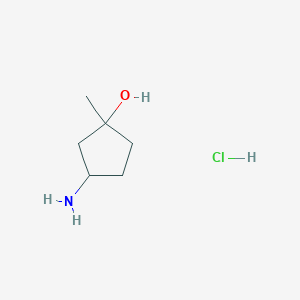
![(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8023518.png)
